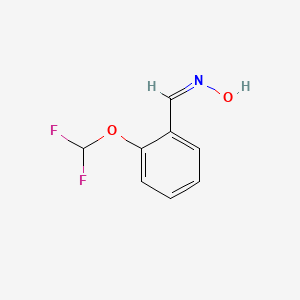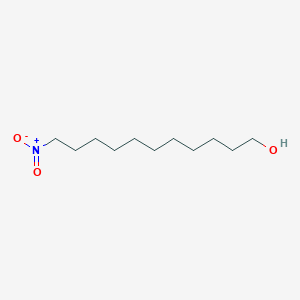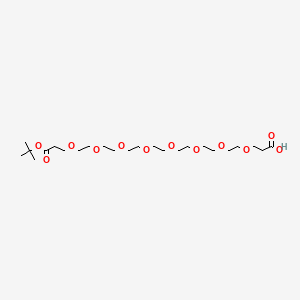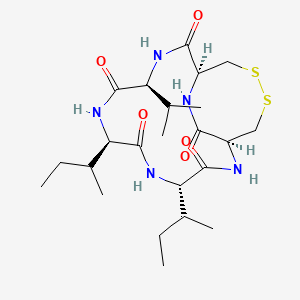![molecular formula C9H11NO3 B13714507 4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol](/img/structure/B13714507.png)
4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-Methoxyiminomethyl]-2-(trideuteriomethoxy)phenol is a chemical compound with the molecular formula C9H11NO3 It is characterized by the presence of a methoxyiminomethyl group and a trideuteriomethoxy group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol typically involves the following steps:
-
Formation of the Methoxyiminomethyl Group: : This step involves the reaction of a suitable aldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds via the formation of an imine intermediate, which is then converted to the methoxyiminomethyl group.
-
Introduction of the Trideuteriomethoxy Group: : The trideuteriomethoxy group can be introduced by reacting the phenol with trideuteromethyl iodide in the presence of a base such as potassium carbonate. This reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-[(E)-Methoxyiminomethyl]-2-(trideuteriomethoxy)phenol undergoes various types of chemical reactions, including:
-
Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : The methoxyiminomethyl group can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically require the presence of a catalyst or an activating agent.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine), catalysts (e.g., iron(III) chloride).
Major Products Formed
Oxidation: Quinones, hydroquinones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学研究应用
4-[(E)-Methoxyiminomethyl]-2-(trideuteriomethoxy)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties. It is used in studies related to enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals. It is studied for its effects on cellular pathways and disease models.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers. It is also used in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, leading to a decrease in enzymatic activity. Additionally, it can interact with cellular membranes and proteins, altering their structure and function.
相似化合物的比较
Similar Compounds
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Similar structure with an acetate group instead of a trideuteriomethoxy group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenylamino group instead of a methoxyiminomethyl group.
2-Methoxy-5-((phenylamino)methyl)phenol: Contains a phenylamino group instead of a methoxyiminomethyl group.
Uniqueness
4-[(E)-Methoxyiminomethyl]-2-(trideuteriomethoxy)phenol is unique due to the presence of the trideuteriomethoxy group, which imparts distinct chemical and physical properties. The deuterium atoms can influence the compound’s reactivity, stability, and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
184.21 g/mol |
IUPAC 名称 |
4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol |
InChI |
InChI=1S/C9H11NO3/c1-12-9-5-7(6-10-13-2)3-4-8(9)11/h3-6,11H,1-2H3/b10-6+/i1D3 |
InChI 键 |
TWLUCZWNLUUHJT-ZBHLEHSTSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=N/OC)O |
规范 SMILES |
COC1=C(C=CC(=C1)C=NOC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Boc-amino)ethyl]-4-(1,2,2-triphenylvinyl)benzamide](/img/structure/B13714428.png)

![N-((6-(7-Chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)-N-(2-methoxyethyl)acetamide](/img/no-structure.png)





![3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine](/img/structure/B13714498.png)
![1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13714499.png)



